

Spectroscopic Characterization of 4-Isopropylthiazole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropylthiazole-2-carboxylic acid

Cat. No.: B123513

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Isopropylthiazole-2-carboxylic acid** (CAS No. 300831-06-5), a key intermediate in the synthesis of advanced therapeutic agents, including Hepatitis C virus (HCV) NS3/4A protease inhibitors.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Given the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from analogous structures to provide a robust analytical framework.

Molecular Structure and Physicochemical Properties

4-Isopropylthiazole-2-carboxylic acid possesses a core thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This ring is substituted with an isopropyl group at the 4-position and a carboxylic acid group at the 2-position.

Table 1: Physicochemical Properties of **4-Isopropylthiazole-2-carboxylic acid**

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₂ S	[1]
Molecular Weight	171.22 g/mol	[1]
Appearance	White to off-white solid	[1]
Predicted Boiling Point	309.4 ± 35.0 °C	[1]
Predicted Density	1.270 ± 0.06 g/cm ³	[1]
Predicted pKa	0.52 ± 0.10	[1]

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C3 -- C4; C4 -- O1 [style=double]; C4 -- O2;  
  
C2 -- C5; C5 -- H1; C5 -- C6; C6 -- H2; C6 -- H3; C6 -- H4; C5 -- C7; C7 -- H5; C7 -- H6; C7 --  
H7;  
  
C1 -- H8; } Caption: 2D structure of 4-Isopropylthiazole-2-carboxylic acid.
```

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ^1H and ^{13}C NMR chemical shifts for **4-Isopropylthiazole-2-carboxylic acid** in a standard solvent like DMSO- d_6 are presented below. These predictions are based on established chemical shift theory and data from structurally similar thiazole derivatives.

Table 2: Predicted ^1H NMR Data (DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0 - 14.0	Singlet (broad)	1H	-COOH
~8.10	Singlet	1H	Thiazole C5-H
~3.20	Septet	1H	-CH(CH ₃) ₂
~1.30	Doublet	6H	-CH(CH ₃) ₂

Table 3: Predicted ^{13}C NMR Data (DMSO- d_6 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~162.0	-COOH
~158.0	Thiazole C2
~155.0	Thiazole C4
~120.0	Thiazole C5
~33.0	-CH(CH ₃) ₂
~23.0	-CH(CH ₃) ₂

Rationale Behind Predictions:

- Carboxylic Acid Proton (-COOH): The acidic proton of a carboxylic acid is typically observed as a broad singlet in the downfield region of the ^1H NMR spectrum, often between 10-13 ppm. Its exact chemical shift is sensitive to concentration and solvent.

- **Thiazole Ring Proton (C5-H):** Protons on aromatic heterocyclic rings like thiazole appear in the aromatic region (7-9 ppm). The specific chemical shift is influenced by the electronic effects of the substituents.
- **Isopropyl Group Protons (-CH(CH₃)₂):** The methine proton (-CH) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton.
- **Carboxylic Acid Carbon (-COOH):** The carbonyl carbon of a carboxylic acid typically resonates in the range of 160-185 ppm in the ¹³C NMR spectrum.
- **Thiazole Ring Carbons (C2, C4, C5):** The carbon atoms of the thiazole ring have characteristic chemical shifts. C2, being adjacent to two heteroatoms, is generally the most downfield.
- **Isopropyl Group Carbons (-CH(CH₃)₂):** The aliphatic carbons of the isopropyl group will appear in the upfield region of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **4-Isopropylthiazole-2-carboxylic acid** are listed below.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
2500-3300	Broad	O-H	Stretching (in carboxylic acid)
~2970	Medium-Strong	C-H	Stretching (aliphatic)
~1700-1725	Strong	C=O	Stretching (carboxylic acid)
~1600	Medium	C=N	Stretching (thiazole ring)
~1450	Medium	C-H	Bending (aliphatic)
~1200-1300	Strong	C-O	Stretching (carboxylic acid)

Interpretation of IR Data:

- The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching region. This broadening is due to strong hydrogen bonding between the carboxylic acid molecules.
- A strong and sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in a carboxylic acid dimer.
- The C-O stretching vibration of the carboxylic acid is also a strong band, typically found in the 1200-1300 cm⁻¹ region.
- The spectrum will also show characteristic absorptions for the C-H bonds of the isopropyl group and the C=N bond of the thiazole ring.

Mass Spectrometry (MS) and Fragmentation Pattern

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Isopropylthiazole-2-carboxylic acid**, the molecular ion peak ([M]⁺) would be expected at an m/z of 171.

Predicted Fragmentation Pathway:

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```
M -> F1 [label="- H2O"]; M -> F2 [label="- COOH"]; M -> F3 [label="- C3H7"]; } Caption:  
Predicted major fragmentation pathways for 4-Isopropylthiazole-2-carboxylic acid.
```

Key Fragmentation Mechanisms:

- Loss of Water (-H₂O): The molecular ion may lose a molecule of water, although this is not always a major fragmentation pathway for carboxylic acids.
- Loss of the Carboxyl Group (-COOH): A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment with m/z 126.
- Loss of the Isopropyl Group (-C₃H₇): Cleavage of the bond between the thiazole ring and the isopropyl group can result in the loss of a propyl radical, giving a fragment at m/z 128.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Isopropylthiazole-2-carboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 400 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

- Process the data with appropriate phasing and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 100 MHz spectrometer, 1024 or more scans, relaxation delay of 2-5 seconds.
 - Process the data with appropriate phasing and baseline correction.

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Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm⁻¹.
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatograph.
 - Use a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **4-Isopropylthiazole-2-carboxylic acid**. While experimental data is not currently available in the public domain, the predictive analysis presented here, based on fundamental spectroscopic principles and data from analogous compounds, offers a valuable resource for the identification and characterization of this important synthetic intermediate. The provided protocols outline the standard methodologies for obtaining experimental data, which would be essential for confirming these predictions.

References

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Sources

- 1. 300831-06-5 CAS MSDS (4-Isopropylthiazole-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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